propan-2-yl 2-[5-(2-chloro-5-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate
Description
Propan-2-yl 2-[5-(2-chloro-5-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate is a multifunctional organic compound characterized by:
- Propan-2-yl ester group: Enhances lipophilicity and modulates metabolic stability.
- Substituted phenyl ring: Features a 2-hydroxyphenyl scaffold with a sulfonamido group bearing 2-chloro-5-nitro substituents, which may confer electrophilic reactivity and hydrogen-bonding capacity.
- Trifluoro-3-oxobutanoate moiety: The electron-withdrawing trifluoromethyl group adjacent to a ketone likely influences electronic properties and steric interactions.
Properties
IUPAC Name |
propan-2-yl 2-[5-[(2-chloro-5-nitrophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N2O8S/c1-9(2)33-18(28)16(17(27)19(21,22)23)12-7-10(3-6-14(12)26)24-34(31,32)15-8-11(25(29)30)4-5-13(15)20/h3-9,16,24,26H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBUAONWTUYXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)O)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-[5-(2-chloro-5-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate typically involves multiple steps, including the introduction of the trifluoromethyl group and the sulfonylamino group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure consistency and quality. The process may also include steps to minimize waste and improve the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
propan-2-yl 2-[5-(2-chloro-5-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
propan-2-yl 2-[5-(2-chloro-5-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of propan-2-yl 2-[5-(2-chloro-5-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with three analogs sharing key functional groups, based on structural and reactivity similarities.
Structural and Functional Group Comparisons
Table 1: Functional Group Comparison
Key Observations :
- Electron-Withdrawing Effects : The target compound’s 2-chloro-5-nitro substituents enhance electrophilicity compared to the unsubstituted sulfonamido in Analog A. This may increase reactivity in nucleophilic substitution or hydrogen-bonding interactions .
- Lipophilicity : The dibromo analog (106360-28-5) is expected to exhibit higher logP due to bromine’s hydrophobicity, whereas the target’s nitro and hydroxyl groups balance lipophilicity .
Table 2: Property Comparison (Theoretical/Inferred)
Research Findings :
- Metabolic Stability: The trifluoromethyl ketone in the target compound may resist reduction compared to non-fluorinated ketones, as seen in studies of similar fluorinated pharmaceuticals .
- Lumping Strategy Relevance : Per , the target could be grouped with other nitro-aromatic sulfonamides for reaction modeling, reducing computational complexity while preserving reactivity trends .
Biological Activity
Propan-2-yl 2-[5-(2-chloro-5-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate is a complex organic compound with potential biological activities. This article reviews its biological activity based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 473.88 g/mol. Its structure features multiple functional groups that may contribute to its biological activity.
Research indicates that the compound may exhibit antimicrobial and anticancer properties. The presence of the chloro and nitro groups in the benzene ring suggests a potential for interaction with cellular targets, possibly through reactive oxygen species (ROS) generation or the inhibition of specific enzymes involved in metabolic pathways.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of similar compounds can inhibit bacterial growth. For instance, compounds containing sulfonamide moieties have been shown to possess significant antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of folate synthesis, a crucial pathway for bacterial growth.
Anticancer Activity
The compound's structure suggests potential anticancer activity. Studies on related compounds indicate that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For example, compounds with trifluoromethyl groups have been noted for their ability to disrupt cellular signaling pathways critical for cancer cell survival.
Case Studies
- Antimicrobial Efficacy : A study on sulfonamide derivatives demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting that similar mechanisms could apply to this compound .
- Cancer Cell Studies : In a recent investigation involving structurally related compounds, researchers found that certain derivatives exhibited cytotoxic effects on human breast cancer cells (MCF-7). The study reported increased levels of apoptosis markers in treated cells compared to controls .
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis involves sequential functionalization of the phenyl and trifluorobutanoate moieties. Key steps include:
- Sulfonamide coupling : React 2-chloro-5-nitrobenzenesulfonyl chloride with the hydroxyl-substituted phenyl intermediate under anhydrous conditions (e.g., DMF, 0–5°C) .
- Esterification : Use propan-2-yl bromide with a base (e.g., K₂CO₃) to protect the hydroxyl group, minimizing hydrolysis .
- Trifluoroacetylation : Introduce the 4,4,4-trifluoro-3-oxobutanoate group via a Claisen condensation, requiring strict pH control (pH 7–8) to avoid ketone degradation .
- Yield optimization : Monitor reaction progress via TLC/HPLC and employ catalytic agents (e.g., DMAP) to enhance esterification efficiency .
| Step | Key Reagents/Conditions | Yield Range |
|---|---|---|
| Sulfonamide coupling | DMF, 0–5°C | 60–75% |
| Esterification | K₂CO₃, propan-2-yl bromide | 70–85% |
| Trifluoroacetylation | Trifluoroacetic anhydride, pH 7–8 | 50–65% |
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- ¹H/¹³C NMR : Identify the propan-2-yl ester (δ ~1.2–1.4 ppm for methyl groups) and hydroxylphenyl proton (δ ~9.5 ppm) . The trifluoro group causes splitting in adjacent carbons (δ ~110–120 ppm in ¹³C NMR) .
- FT-IR : Confirm ester carbonyl (C=O stretch at ~1,740 cm⁻¹) and sulfonamide (S=O asymmetric stretch at ~1,360 cm⁻¹) .
- X-ray crystallography : Resolve steric effects from the chloro-nitrobenzenesulfonamido group (bond angles: 110–120°) .
Q. What strategies detect and quantify synthesis impurities?
- HPLC-MS : Use a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to separate unreacted sulfonyl chloride (retention time: 6.2 min) and hydrolyzed ester byproducts .
- LC-UV/Vis : Quantify nitro-group-containing impurities at λ = 310 nm (molar absorptivity ε = 12,500 L·mol⁻¹·cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict biological activity or physicochemical properties?
- Quantum mechanics (QM) : Calculate electrostatic potential surfaces to map nucleophilic/electrophilic sites (e.g., nitro group reactivity) .
- QSAR models : Corrogate logP values (predicted ~3.2) with membrane permeability using Molinspiration or Schrödinger Suite .
- Molecular docking : Simulate interactions with biological targets (e.g., sulfonamide-binding enzymes) via AutoDock Vina .
Q. What experimental approaches investigate reaction mechanisms of sulfonamide/trifluorobutanoate groups?
- Kinetic isotope effects (KIE) : Replace hydroxyl protons with deuterium to study proton transfer in esterification .
- Isotopic labeling : Use ¹⁸O-water to track hydrolysis pathways of the trifluoroacetylate group .
- DFT calculations : Model transition states for sulfonamide coupling (activation energy ΔG‡ ~25 kcal/mol) .
Q. How to resolve discrepancies in crystallographic or spectroscopic data?
- Multi-technique validation : Cross-validate NMR data with X-ray structures (e.g., confirm dihedral angles between phenyl and sulfonamide groups) .
- Dynamic NMR : Assess conformational flexibility of the propan-2-yl ester at variable temperatures (e.g., coalescence temperature ~−40°C) .
Q. What methodologies establish structure-activity relationships (SAR) for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
